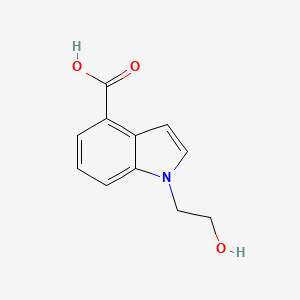

1-(2-Hydroxyethyl)indole-4-carboxylic acid

Description

1-(2-Hydroxyethyl)indole-4-carboxylic acid is a substituted indole derivative featuring a hydroxyethyl group at the 1-position and a carboxylic acid moiety at the 4-position of the indole ring. The parent compound, indole-4-carboxylic acid (CAS 2124-55-2), has a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol . The addition of a 2-hydroxyethyl group at the 1-position likely enhances solubility in polar solvents due to the hydroxyl group’s hydrophilicity, distinguishing it from simpler indole-carboxylic acids.

Properties

IUPAC Name |

1-(2-hydroxyethyl)indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-6-12-5-4-8-9(11(14)15)2-1-3-10(8)12/h1-5,13H,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBPBOFSCVHVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096307-72-0 | |

| Record name | 1-(2-hydroxyethyl)-1H-indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)indole-4-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2-hydroxyethyl phenylhydrazine and an appropriate carboxylic acid derivative. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)indole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

A. Histamine H3 Antagonists

1-(2-Hydroxyethyl)indole-4-carboxylic acid serves as a reactant for the preparation of substituted indole derivatives that act as histamine H3 antagonists. These compounds have therapeutic potential in treating conditions such as obesity, cognitive disorders, and sleep-related issues by modulating histaminergic signaling pathways .

B. Lipoxygenase Inhibitors

The compound is also utilized in the synthesis of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. This enzyme plays a critical role in inflammatory processes, and its inhibition can lead to new anti-inflammatory therapies .

C. Gli1-mediated Transcription Inhibitors

Research indicates that derivatives of this compound can inhibit Gli1-mediated transcription within the Hedgehog signaling pathway. This pathway is implicated in various cancers, making these inhibitors potential candidates for cancer therapy .

A. HIV-1 Integrase Inhibitors

Recent studies have identified indole derivatives, including those related to this compound, as promising scaffolds for developing inhibitors targeting HIV-1 integrase. These inhibitors are crucial in preventing viral replication and overcoming resistance associated with existing antiviral therapies .

A. DNA Gyrase Inhibitors

Indole derivatives have been investigated for their antibacterial properties, particularly as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. The synthesis of such compounds could lead to new treatments for antibiotic-resistant bacterial infections .

A. Functionalization of Indoles

The compound is employed in various synthetic methodologies aimed at functionalizing indoles using stable carboxylic acids through cobalt-catalyzed reductive alkylation processes. This approach allows for the direct modification of indoles, broadening the scope of available indole derivatives for further biological evaluation .

Structural Optimization and Drug Design

The structural frameworks derived from this compound have been optimized through molecular docking studies to enhance their binding affinity and selectivity toward biological targets. This optimization is critical in drug design processes aimed at improving efficacy while minimizing side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Indole-5- and Indole-6-Carboxylic Acids

Indole-5-carboxylic acid (CAS 1670-81-1) and indole-6-carboxylic acid (CAS 1670-82-2) are positional isomers of the parent compound. Key differences include:

- Melting Points : Indole-5-carboxylic acid melts at 208–210°C, while indole-6-carboxylic acid has a higher melting point (256–259°C) . The hydroxyethyl substitution in 1-(2-hydroxyethyl)indole-4-carboxylic acid is expected to lower its melting point compared to these isomers due to reduced crystallinity.

- Reactivity : Indole-2-carboxylic acid derivatives (e.g., ethyl indole-2-carboxylate) undergo catalytic additions with alkynes, as shown in . The 4-carboxylic acid position in the target compound may alter regioselectivity in similar reactions .

Heterocyclic Analogs with Hydroxyethyl Substituents

- 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 74731-49-0): This triazole derivative (C₅H₇N₃O₃, MW 157.13 g/mol) shares the hydroxyethyl group but lacks the indole ring.

- 1-(2-Hydroxyethyl)pyrrole-3-carboxylic Acid Derivatives : Compounds like 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid (predicted pKa 5.43, boiling point 456.1°C) highlight the impact of electron-withdrawing groups (e.g., CF₃) on acidity and thermal stability .

Methyl-Substituted Indolecarboxylic Acids

Methyl substitutions on the indole ring (e.g., 4-methyl-1H-indole-2-carboxylic acid, CAS 383132-39-6) reduce polarity compared to the hydroxyethyl-substituted target compound. These analogs typically exhibit higher melting points and lower solubility in aqueous media .

Physicochemical and Functional Comparisons

- Solubility : The hydroxyethyl group in the target compound enhances hydrophilicity compared to methyl-substituted indoles (e.g., 4-methyl-1H-indole-2-carboxylic acid) .

- Synthetic Methods: Analogous compounds are synthesized via condensation (e.g., refluxing with acetic acid/sodium acetate for indole-2-carboxylic acid derivatives ) or alkylation (e.g., ethanolamine-mediated reactions for pyrrole derivatives ).

Biological Activity

1-(2-Hydroxyethyl)indole-4-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of indole-based compounds, which are known for their roles in various biological processes, including anticancer, antiviral, and antimicrobial activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an indole core with a hydroxyethyl group at the 2-position and a carboxylic acid at the 4-position. Its molecular formula is C_11H_13NO_3, and it has a molecular weight of approximately 219.23 g/mol. This structural configuration contributes to its potential interactions with various biological targets.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain indole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 (hepatocellular carcinoma) | ~5.0 |

| Indole derivative X | HeLa (cervical carcinoma) | ~8.7 |

| Indole derivative Y | A375 (melanoma) | ~10.0 |

Antiviral Activity

Indoles have also been investigated for their antiviral properties, particularly against HIV. Compounds structurally related to this compound have been shown to inhibit HIV-1 integrase, a critical enzyme in the viral life cycle. For instance, derivatives have demonstrated IC50 values as low as 0.13 µM, indicating strong potential as antiviral agents .

Table 2: Antiviral Activity of Indole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | HIV-1 Integrase | ~0.13 |

| Indole derivative A | HIV-1 Integrase | ~0.12 |

| Indole derivative B | HIV-1 Integrase | ~0.18 |

Antimicrobial Activity

In addition to anticancer and antiviral activities, indoles are noted for their antimicrobial properties. Studies have reported that certain indole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example, compounds similar to this compound have shown effectiveness against resistant strains of bacteria .

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Indole derivative C | Escherichia coli | 18 |

| Indole derivative D | Candida albicans | 20 |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound may induce G2/M phase cell cycle arrest and apoptosis in cancer cells through tubulin polymerization inhibition .

- Antiviral Mechanism : Its antiviral activity against HIV is attributed to its ability to chelate Mg²⁺ ions within the active site of integrase, disrupting viral replication .

- Antimicrobial Mechanism : The antimicrobial effects are likely due to disruption of microbial cell membranes or interference with essential metabolic pathways .

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of various indole derivatives against hepatocellular carcinoma cells. Among these, a compound structurally similar to this compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 µM, leading to further investigations into its potential as a therapeutic agent.

Case Study: Antiviral Potential

Another investigation focused on the antiviral properties of indoles against HIV. The study found that derivatives with modifications at the C3 position exhibited enhanced integrase inhibitory activity, highlighting the importance of structural optimization in developing effective antiviral agents.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : Use - and -NMR to verify the hydroxyethyl group (δ ~3.6–4.0 ppm for -CH-OH) and carboxylic acid moiety (δ ~170 ppm in ) .

- FT-IR : Confirm O-H stretch (~2500–3300 cm for -COOH and -CH-OH) and carbonyl peaks (~1680–1720 cm) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm, as demonstrated for similar indole derivatives .

How can researchers mitigate competing side reactions (e.g., esterification vs. hydrolysis) during synthesis?

Advanced Reaction Control

Competing reactions often arise from acidic or basic conditions. For example, esterification of indole-4-carboxylic acid with ethanol requires HSO catalysis, but excess acid may promote hydrolysis . Strategies include:

- pH Control : Use buffered conditions (e.g., sodium acetate) to stabilize intermediates .

- Protective Groups : Temporarily protect the carboxylic acid with tert-butyl or methyl esters, which can be cleaved post-synthesis .

- Temperature Modulation : Lower reaction temperatures (e.g., 50–60°C) to reduce hydrolysis rates while maintaining reactivity.

How should discrepancies in reported melting points or spectral data be resolved?

Advanced Data Contradiction Analysis

Variations in melting points (e.g., 199–201°C vs. 221–223°C for similar indole acids ) may stem from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., DMF vs. ethanol) to isolate stable crystalline forms.

- Purity Issues : Validate purity via HPLC and elemental analysis. Contaminants like unreacted starting materials can depress melting points .

- Instrument Calibration : Cross-check thermal data using differential scanning calorimetry (DSC).

What in vitro strategies are recommended for evaluating the bioactivity of this compound?

Advanced Biological Screening

While direct evidence is limited, structurally related indole-carboxylic acids (e.g., thiazole hybrids) are tested for antimicrobial or enzyme-inhibition activity . Recommended approaches:

- Derivatization : Synthesize amide or ester derivatives to enhance bioavailability.

- Assay Design : Use enzyme-linked assays (e.g., COX-2 inhibition) or cell-based models (e.g., bacterial growth inhibition) with IC determination.

- SAR Studies : Compare activity against analogs with varying substituents (e.g., methoxy vs. hydroxyethyl groups) .

What purification methods are most effective for isolating this compound from complex mixtures?

Q. Advanced Purification Techniques

- Recrystallization : Use solvent pairs like DMF/acetic acid (for polar impurities) or ethanol/water (for non-polar byproducts) .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate and hexane. For acidic compounds, add 0.1% acetic acid to the mobile phase to suppress tailing .

- Ion-Exchange Resins : Separate carboxylic acids from neutral impurities using weak anion exchangers (e.g., Dowex-1).

How can computational tools aid in predicting the reactivity or stability of this compound?

Q. Advanced Computational Modeling

- DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the indole C-3 position) and transition states using software like Gaussian .

- Molecular Dynamics : Simulate solubility in aqueous buffers or lipid membranes based on logP values (~1.5–2.0 estimated for similar indoles ).

- Docking Studies : Model interactions with biological targets (e.g., kinases or GPCRs) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.